
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate
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Overview
Description
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a benzisoxazole ring, and an isonicotinate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate typically involves multiple steps, starting with the preparation of the benzisoxazole ringThe final step involves the esterification of the benzisoxazole derivative with isonicotinic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the benzisoxazole ring facilitates its penetration into biological membranes. This compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1,2-benzisoxazol-6-yl isonicotinate
- 3-(4-Bromophenyl)-1,2-benzisoxazol-6-yl isonicotinate
- 3-(4-Methylphenyl)-1,2-benzisoxazol-6-yl isonicotinate
Uniqueness
Compared to its analogs, 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it more effective in various applications .
Properties
Molecular Formula |
C19H11FN2O3 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C19H11FN2O3/c20-14-3-1-12(2-4-14)18-16-6-5-15(11-17(16)25-22-18)24-19(23)13-7-9-21-10-8-13/h1-11H |
InChI Key |
AOCBWBCZMZNCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4)F |
Origin of Product |
United States |
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